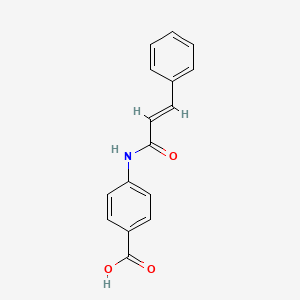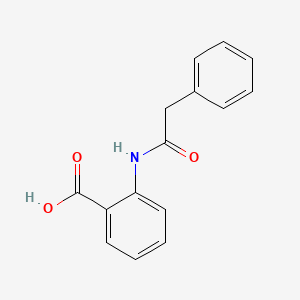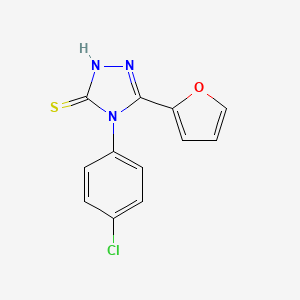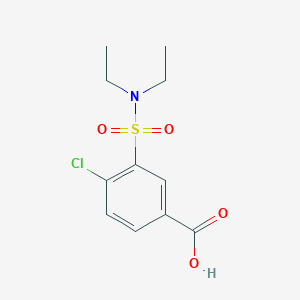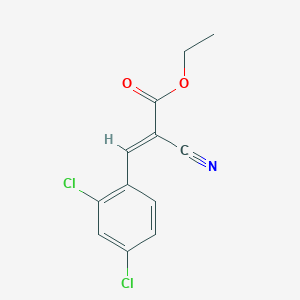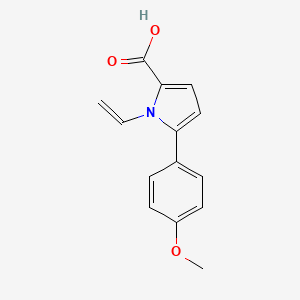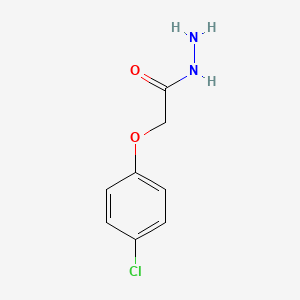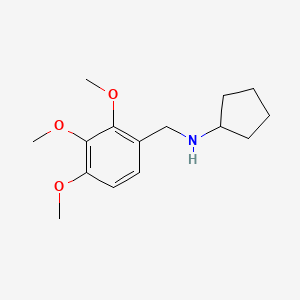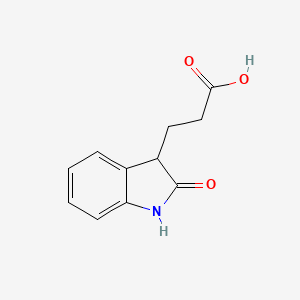
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 2971-17-7 . It has a molecular weight of 205.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid . The InChI code for the compound is 1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,12,15H,5-6H2,(H,13,14) .
Physical And Chemical Properties Analysis
The compound has a melting point of 168-170°C . The compound is shipped at normal temperature .
科学的研究の応用
Application in Ophthalmology
- Summary of Application : This compound has been found to have potential antiglaucomic activity. Glaucoma is a widespread neurodegenerative disease for which increased intraocular pressure (IOP) is a primary modifiable risk factor .
- Methods of Application : The compound was obtained via microwave-assisted (MW) decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids . Various 3-hydroxy-2-oxindoles were synthesized using MW activation for 5–10 min with high yields (up to 98%) .
- Results or Outcomes : The influence of novel compounds applied in instillations on IOP was studied in vivo on normotensive rabbits. The lead compound was found to reduce the IOP by 5.6 Torr (ΔIOP for the widely used antiglaucomatousic drug timolol 3.5 Torr and for melatonin 2.7 Torr) .
Application in Pharmaceutical Analysis
- Summary of Application : This compound can be used as a pharmaceutical secondary standard for analytical applications .
- Methods of Application : The specific methods of application in this field are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application in HIV Treatment
- Summary of Application : Indolyl and oxochromenyl xanthenone derivatives, which may include this compound, have been studied for their potential as anti-HIV-1 treatments .
- Methods of Application : The specific methods of application in this field are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application in Neuroprotection
- Summary of Application : 2,3-Dihydroindoles, which include this compound, are promising agents for the synthesis of new compounds with neuroprotective properties .
- Methods of Application : The compound is obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .
- Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Application in Multicomponent Reactions
- Summary of Application : Indoles, including this compound, are frequently used in the synthesis of various organic compounds. They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods of Application : The specific methods of application in this field are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application in Biological Research
- Summary of Application : Indole derivatives, which may include this compound, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application in this field are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application in Antioxidant Research
- Summary of Application : 2,3-Dihydroindoles, which include this compound, are promising agents for the synthesis of new compounds with antioxidant properties .
- Methods of Application : The compound is obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .
- Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with antioxidant properties .
Application in Microwave-Assisted Synthesis
- Summary of Application : This compound has been synthesized via microwave-assisted (MW) decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids .
- Methods of Application : Various 3-hydroxy-2-oxindoles were synthesized using MW activation for 5–10 min with high yields (up to 98%) .
- Results or Outcomes : The lead compound was found to reduce the intraocular pressure (IOP) by 5.6 Torr (ΔIOP for the widely used antiglaucomatousic drug timolol 3.5 Torr and for melatonin 2.7 Torr) .
Safety And Hazards
特性
IUPAC Name |
3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSVVUAHHSFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |
CAS RN |
2971-17-7 |
Source


|
| Record name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

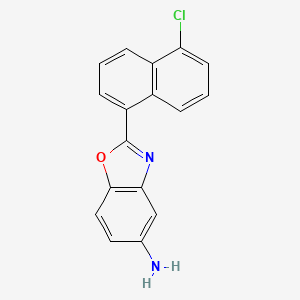
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

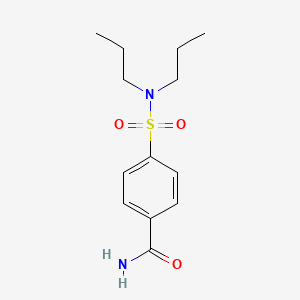

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
